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Introduction

Bifunctional alkenynes, molecules possessing both an alkene and an alkyne functionality, are
versatile building blocks in modern organic synthesis. Their unique electronic and structural
properties allow for a diverse range of chemical transformations, leading to the rapid
construction of complex molecular architectures. This technical guide explores key research
areas where bifunctional alkenynes are making a significant impact, from the development of
novel catalytic methodologies to their application in chemical biology and drug discovery. For
each area, we provide a summary of recent findings, quantitative data for representative
reactions, detailed experimental protocols, and visualizations of reaction mechanisms and
workflows.

Photoredox Catalytic Alkylarylation of Alkynes with
Arylsulfonylacetate Bifunctional Reagents

A recent area of significant interest is the use of arylsulfonylacetates as bifunctional reagents
for the alkylarylation of alkynes under photoredox conditions.[1][2][3] This method allows for the
simultaneous introduction of an alkyl carboxylate and an aryl group across the alkyne in a
single step, leading to the formation of valuable all-carbon tetrasubstituted alkenes.[2] The
reaction is characterized by its mild conditions, broad substrate scope, and high atom
economy.[2]
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Experimental Protocols

General Procedure for Photoredox Alkylarylation of Alkynes:[2]

To a flame-dried 8 mL reaction vial is charged with Ir[dF(CF3)ppy]z(dtbbpy)(PFs) (0.003 mmol, 3
mol%), NiCl2-DME (0.02 mmol, 20 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (0.02 mmol, 20 mol%),
aryl bromide (0.2 mmol, 2.0 equiv.), and cesium alkyl oxalate (0.15 mmol, 1.5 equiv.). The vial
is capped, then evacuated and backfilled with nitrogen three times. DMSO (0.05 M) is added
via syringe, followed by the addition of the terminal alkyne (0.1 mmol, 1.0 equiv.). The reaction
mixture is irradiated with a 90 W blue LED, with cooling from a fan (36 °C). After 18 hours, the
reaction is quenched with H20 and extracted with ethyl acetate. The combined organic layers
are dried with MgSOa, filtered, and concentrated in vacuo. The crude material is purified by
flash chromatography to afford the desired product.

Mandatory Visualization

Caption: Proposed mechanism for the photoredox-mediated alkylarylation of alkynes.

Gold(l)-Catalyzed Intermolecular [2+2] Cycloaddition
of Alkynes and Alkenes

The gold(l)-catalyzed intermolecular [2+2] cycloaddition of terminal alkynes with alkenes
provides a direct route to cyclobutene derivatives, which are valuable synthetic intermediates.
[4][5][6][7]1[8][9] The success of this reaction relies on the use of sterically hindered cationic
Au(l) complexes that selectively activate the alkyne.[4] This methodology tolerates a wide
range of functional groups on both the alkyne and alkene partners.[4]
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| Entry | Alkyne | Alkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference | |---|---|---|--
-|---]---] | 1 | Phenylacetylene | a-Methylstyrene | 5 | CH2Cl2 | 85 |[4] | | 2 | 4-
Methoxyphenylacetylene | a-Methylstyrene | 5| CH2Clz | 90 |[4] | | 3 | 4-Chlorophenylacetylene
| a-Methylstyrene | 5| CH2Cl2 | 78 |[4] | | 4 | 1-Ethynyl-4-nitrobenzene | a-Methylstyrene | 5 |
CH2Cl2 | 65 [[4] | | 5 | Phenylacetylene | 1,1-Diphenylethylene | 5| CH2Cl2 | 82 |[4] | | 6 |
Phenylacetylene | Styrene | 5| CHz2CIlz | 75 |[4] | | 7 | Phenylacetylene | Indene | 5 | CH2Clz | 88
[[4] | | 8 | 3,3-Dimethyl-1-butyne | a-Methylstyrene | 5 | CH2Clz | 60 |[4] |

Experimental Protocols

General Procedure for Gold(l)-Catalyzed [2+2] Cycloaddition:[5]

In a flask open to the air, equipped with a magnetic stirring bar, di-tert-butyl(2',4',6'-triisopropyl-
[1,1'-biphenyl]-2-yl)phosphine (1.14 mmol) and chloro(dimethylsulfide)gold(l) (1.14 mmol) are
dissolved in dichloromethane (6 mL). The solution is stirred at 22 °C for 1 h. The volatiles are
removed by rotary evaporation and then under vacuum to afford the gold(l) chloride complex as
a white solid.

To a solution of the gold(l) catalyst (0.01 mmol, 2 mol%) in CH2Clz (0.5 mL) in a vial is added
the alkene (1.0 mmol, 2.0 equiv). A solution of the terminal alkyne (0.5 mmol, 1.0 equiv) in
CH2ClIz2 (0.5 mL) is then added dropwise over 10 minutes. The reaction mixture is stirred at
room temperature for the specified time. The solvent is then evaporated, and the residue is
purified by flash column chromatography on silica gel to afford the cyclobutene product.

Mandatory Visualization

Caption: Proposed mechanism for the Gold(l)-catalyzed [2+2] cycloaddition.

Ruthenium-Catalyzed Enyne Metathesis

Enyne metathesis, a powerful bond reorganization reaction catalyzed by ruthenium carbene
complexes, transforms an alkene and an alkyne into a 1,3-diene.[10][11][12][13][14] This
transformation can be performed in both an intramolecular (ring-closing enyne metathesis,
RCEYM) and an intermolecular fashion.[10] RCEYM is particularly valuable for the synthesis of
carbo- and heterocyclic rings.[11]

Data Presentation
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Experimental Protocols

General Procedure for Ring-Closing Enyne Metathesis (RCEYM):[11]

The enyne substrate is dissolved in anhydrous and degassed solvent (e.g., CH2Clz or toluene)
to a concentration of 0.01-0.1 M. The solution is purged with argon for 15-30 minutes. The
ruthenium catalyst (e.g., Grubbs first or second generation) is added in one portion under an
argon atmosphere. The reaction mixture is stirred at room temperature or heated as required,
and the progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent
is removed under reduced pressure, and the residue is purified by flash column
chromatography on silica gel to give the desired cyclic diene. For reactions sensitive to
ethylene, the reaction can be performed under a continuous flow of argon or under vacuum.

Mandatory Visualization

Caption: Simplified 'ene-first' mechanism for Ruthenium-catalyzed enyne metathesis.

Bifunctional Benzophenone-Alkyne Ligands for
Sigma Receptor Probing

In the realm of chemical biology and drug discovery, bifunctional molecules are designed to
interact with biological targets in a specific manner. One such example is the development of
bifunctional sigma (o) receptor ligands that incorporate a benzophenone moiety for photo-
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crosslinking and a terminal alkyne for subsequent "click" chemistry.[15][16][17] These probes
are instrumental in identifying and characterizing o receptor binding proteins.[15]

Data Presentation

o1 Receptor Ki o2 Receptor Ki

Compound (nM) (nM) Reference
8 120 >10,000 [16]
9 25 4.8 [16]
16 150 35 [16]
22 85 2.0 [15]

Experimental Protocols

Synthesis of a Benzophenone-Alkyne Bifunctional Ligand (lllustrative Example):[16]

A mixture of 4-cyclohexylpiperazine (10 mmol), 1,3-dibromopropane (10 mmol), and K=2COs (20
mmol) in ethanol (100 mL) is refluxed for 12 h. The reaction mixture is filtered, and the solvent
Is evaporated. The crude product is purified by column chromatography (silica gel,
CHCI3:MeOH, 95:5) to yield 1-(3-bromopropyl)-4-cyclohexylpiperazine.

A solution of the resulting amine, an appropriate benzophenone-containing carboxylic acid, and
a coupling agent such as DCC or EDC in an anhydrous solvent like DCM or DMF is stirred at
room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the
reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is
purified by column chromatography to afford the final bifunctional ligand. The terminal alkyne
can be introduced at various stages of the synthesis depending on the specific molecular
design.

Mandatory Visualization

Caption: Experimental workflow for using a bifunctional probe for target identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Alkenynes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12090427#potential-research-areas-involving-
bifunctional-alkenynes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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